molecular formula C13H22N4O2 B2699847 tert-butyl N-(3-amino-1-cyclopentyl-1H-pyrazol-5-yl)carbamate CAS No. 2226181-89-9

tert-butyl N-(3-amino-1-cyclopentyl-1H-pyrazol-5-yl)carbamate

Cat. No.: B2699847
CAS No.: 2226181-89-9
M. Wt: 266.345
InChI Key: VTCYKGRCVMKJBO-UHFFFAOYSA-N
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Description

tert-butyl N-(3-amino-1-cyclopentyl-1H-pyrazol-5-yl)carbamate is an organic compound that belongs to the class of carbamates. This compound is often used in organic synthesis, particularly as a protecting group for amines due to its stability under various reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5-amino-2-cyclopentylpyrazol-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 5-amino-2-cyclopentylpyrazole. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetone. The mixture is refluxed for a specific period, usually between 15 to 30 minutes .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and higher yields. The use of automated systems can also reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(3-amino-1-cyclopentyl-1H-pyrazol-5-yl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, OsO₄

    Reduction: H₂/Pd-C, LiAlH₄

    Substitution: NaOCH₃, LiAlH₄

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-butyl N-(3-amino-1-cyclopentyl-1H-pyrazol-5-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl N-(5-amino-2-cyclopentylpyrazol-3-yl)carbamate exerts its effects involves the formation of stable carbamate bonds. These bonds protect the amine group from unwanted reactions during synthesis. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-(3-amino-1-cyclopentyl-1H-pyrazol-5-yl)carbamate is unique due to its specific structure, which provides stability under a wide range of conditions. This makes it particularly useful in complex synthetic pathways where multiple protecting groups are required.

Properties

IUPAC Name

tert-butyl N-(5-amino-2-cyclopentylpyrazol-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)15-11-8-10(14)16-17(11)9-6-4-5-7-9/h8-9H,4-7H2,1-3H3,(H2,14,16)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCYKGRCVMKJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NN1C2CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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